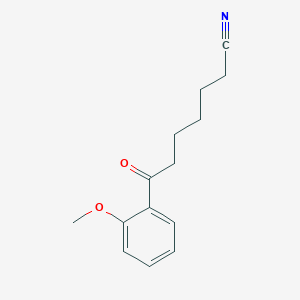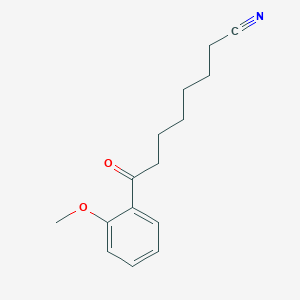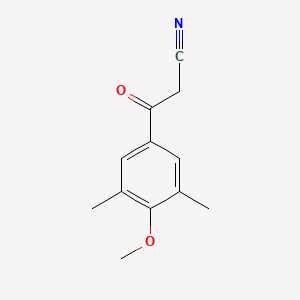
7-(3,4-Difluorophenyl)-7-oxoheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluorophenylboronic acid is a chemical compound with the formula F2C6H3B(OH)2 . It can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .
Synthesis Analysis
The synthesis of 3,4-Difluorophenylboronic acid involves various reactions such as Suzuki cross-coupling reactions with aryl and heteroaryl halides, and substitution reactions with enyne acetates and carbonates .Molecular Structure Analysis
The molecular formula of 3,4-Difluorophenylboronic acid is C6H5BF2O2 .Chemical Reactions Analysis
3,4-Difluorophenylboronic acid can be used to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Difluorophenylboronic acid include a molecular weight of 157.91, and it’s a solid at room temperature .Aplicaciones Científicas De Investigación
Antibacterial Activity
Research indicates that certain arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which include derivatives of 7-oxoheptanoic acid, exhibit significant antibacterial properties. These compounds, characterized by fluorine substitution and various amino group modifications, demonstrate potent in vitro antibacterial activity. For instance, specific derivatives like 1-(2,4-Difluorophenyl)-6-fluoro-7-(3-amino-1-pyrrolidinyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid have been noted for their excellent in vitro potency and in vivo efficacy (Chu et al., 1986).
Synthesis of Key Intermediates
Methyl 7-Oxoheptanoate, a derivative of 7-oxoheptanoic acid, has been utilized in the synthesis of important intermediates for the preparation of prostaglandins. Various methods have been adopted to prepare this compound, demonstrating its versatility and importance in synthetic chemistry (Ballini & Petrini, 1984).
Photophysical and Photochemical Properties
Novel phthalocyanines bearing 7-oxy-3-(3,5-difluorophenyl) coumarin moieties have been synthesized, indicating the utility of 7-oxoheptanoic acid derivatives in developing compounds with unique photophysical and photochemical properties. These compounds have been investigated for their fluorescence quantum yields, singlet oxygen generation, and photodegradation under light irradiation, highlighting their potential in various applications (Erdogan et al., 2015).
Gas Phase Ion Fragmentation Studies
The study of small oxocarboxylic acids like 6-oxoheptanoic acid, closely related to 7-oxoheptanoic acid, has been significant in understanding gas phase ion fragmentation mechanisms. These studies provide insights into the behavior of monocarboxylic acids in the gas phase and their fragmentation pathways, which are crucial in mass spectrometry and analytical chemistry (Kanawati et al., 2007).
Synthesis of Analgesic and Anti-inflammatory Agents
Compounds such as 5-(2,4-Difluorophenyl)salicylic acid, which relate to the structural framework of 7-oxoheptanoic acid, have been synthesized and identified as effective analgesic and anti-inflammatory agents. These compounds have been noted for their enhanced efficacy and safety compared to traditional salicylates (Hannah et al., 1978).
Safety and Hazards
Propiedades
IUPAC Name |
7-(3,4-difluorophenyl)-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c14-10-7-6-9(8-11(10)15)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWAIQDHPUPJSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CCCCCC(=O)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645306 |
Source


|
| Record name | 7-(3,4-Difluorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-Difluorophenyl)-7-oxoheptanoic acid | |
CAS RN |
898765-79-2 |
Source


|
| Record name | 3,4-Difluoro-ζ-oxobenzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(3,4-Difluorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














